molecular formula C13H18BN3O2 B11856580 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine

Katalognummer: B11856580
Molekulargewicht: 259.11 g/mol
InChI-Schlüssel: RSIBEFWHFXAOGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine is a boronate ester-functionalized heterocyclic compound. Its core structure combines a pyrrolo[2,3-b]pyrazine scaffold with a methyl group at the 5-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. This design makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science . The boronate ester enhances stability compared to free boronic acids, improving shelf life and reaction efficiency .

The compound is synthesized via palladium-catalyzed coupling between brominated pyrrolo[2,3-b]pyrazine precursors and pinacolboron reagents, as demonstrated in protocols using Pd(dppf)Cl₂ or PdCl₂(dppf) catalysts in 1,4-dioxane/water mixtures . Applications include its role in developing fibroblast growth factor receptor (FGFR) kinase inhibitors, where structural modifications to the pyrrolo[2,3-b]pyrazine core modulate potency and selectivity .

Eigenschaften

Molekularformel

C13H18BN3O2

Molekulargewicht

259.11 g/mol

IUPAC-Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-9-6-7-17(5)11(9)16-10/h6-8H,1-5H3

InChI-Schlüssel

RSIBEFWHFXAOGI-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C=CN(C3=N2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo[2,3-B]pyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to scalable and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules and as a precursor for bioactive compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or receptors, thereby influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1072152-50-1)

  • Structure : Replaces the pyrrolo[2,3-b]pyrazine core with pyrrolo[2,3-b]pyridine and substitutes a bromine atom at the 5-position.
  • Applications : Serves as a versatile intermediate for further functionalization via cross-coupling. Market reports highlight its use in pharmaceutical and agrochemical research .
  • Key Difference : The pyridine ring reduces electron density compared to pyrazine, altering reactivity in coupling reactions .

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

  • Structure : Simplifies the core to pyrazine with methyl groups at 2 and 3 positions.
  • Applications : Primarily used in polymer chemistry and as a ligand precursor.
  • Key Difference : The absence of the fused pyrrole ring reduces steric hindrance, enhancing reaction rates but limiting biological activity .

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Structure : Incorporates an ethyl group and triisopropylsilyl (TIPS) protection at the 1-position.
  • Applications: The TIPS group improves solubility in nonpolar solvents, facilitating purification. Used in OLED material synthesis .

Functional Analogs

Sulfonyl-Substituted Pyrrolo[2,3-b]pyrazines

Examples include 5-(cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine .

  • Key Differences : Sulfonyl groups enhance hydrogen-bonding capacity, critical for kinase inhibitor binding. These derivatives exhibit higher FGFR1 inhibitory activity (IC₅₀ < 10 nM) compared to the boronate ester variant .

Halogenated Derivatives

  • 3-Chloro-5H-pyrrolo[2,3-b]pyrazine : Lacks the boronate ester, enabling nucleophilic substitution. Used as a scaffold for antimetabolite drugs .
  • 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyrazine : Tosyl protection stabilizes the nitrogen lone pair, directing regioselectivity in coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Key Reference(s)
5-Methyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine C₁₃H₁₈BN₃O₂ Methyl, boronate ester FGFR inhibitors, cross-coupling
5-Bromo-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₁₆BBrN₂O₂ Bromine, pyridine core Pharmaceutical intermediates
2,3-Dimethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrazine C₁₂H₂₁BN₂O₂ Dimethyl, pyrazine core Polymer chemistry
5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine C₁₇H₂₀N₆O₂S Sulfonyl, pyrazole Kinase inhibitors (IC₅₀ < 10 nM)
3-Chloro-5H-pyrrolo[2,3-b]pyrazine C₆H₄ClN₃ Chlorine Antimetabolite precursors

Key Research Findings

  • Synthetic Efficiency : The target compound’s boronate ester enables efficient Suzuki-Miyaura coupling with aryl halides, achieving yields >80% under optimized conditions .
  • Biological Activity : Sulfonyl-substituted analogs outperform boronate derivatives in kinase inhibition due to enhanced target binding .
  • Stability : Boronate esters (e.g., pinacol) exhibit superior stability compared to boronic acids, reducing decomposition during storage .

Biologische Aktivität

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18BNO2
  • Molecular Weight : 246.12 g/mol
  • CAS Number : 1198096-23-9

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly kinases. It has been shown to inhibit specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

Inhibition of Kinases

Research indicates that 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine exhibits selective inhibition of certain kinases. For instance:

  • PKMYT1 Inhibition : This compound has been identified as a selective inhibitor of PKMYT1 (a kinase involved in cell cycle regulation), which plays a crucial role in the DNA damage response. In vitro studies demonstrated that it effectively reduced PKMYT1 activity, leading to decreased phosphorylation of CDK1 and subsequent cell cycle arrest in cancer cell lines .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

  • Cell Line Studies : In vitro assays showed that treatment with 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine resulted in significant cytotoxicity against various cancer cell lines. The compound's efficacy was evaluated using MTT assays and flow cytometry for apoptosis detection.
    Cell LineIC50 (µM)Mechanism of Action
    A549 (Lung)12.5PKMYT1 inhibition
    MCF7 (Breast)10.0Induction of apoptosis
    HCT116 (Colon)8.0Cell cycle arrest

Case Studies

Several studies have investigated the effects of this compound in vivo:

  • Xenograft Models : In mouse models implanted with human cancer cells (e.g., A549), administration of the compound resulted in tumor growth inhibition compared to control groups. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis (cleaved caspase-3).
  • Pharmacokinetics : The bioavailability and pharmacokinetic profile were assessed in rat models. The compound demonstrated favorable absorption characteristics with a bioavailability rate of approximately 45%, suggesting potential for oral administration.

Q & A

Q. What are the key steps in synthesizing this compound, and what catalytic systems are optimal?

Synthesis involves multi-step organic reactions, typically starting with halogenated pyrrolo[2,3-b]pyrazine derivatives. A critical step is the Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) under inert conditions. Reaction optimization requires precise control of temperature (80–100°C) and stoichiometric ratios of boronating agents like bis(pinacolato)diboron . Purification often employs column chromatography or HPLC for high-purity yields .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₂₁BN₂O₂, MW 234.10 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of the dioxaborolane moiety and heterocyclic framework .

Q. What are its primary applications in chemical research?

  • Cross-coupling : Acts as a boronic ester in Suzuki-Miyaura reactions to form biaryl linkages .
  • Biomolecule labeling : The boron group enables conjugation with fluorophores or proteins for imaging studies .
  • Material science : Used in synthesizing boron-doped polymers with tailored electronic properties .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence borylation efficiency?

  • Solvent : Polar aprotic solvents (THF, dioxane) enhance Pd catalyst activity.
  • Temperature : Higher temperatures (≥90°C) improve reaction rates but may degrade sensitive intermediates.
  • Additives : K₂CO₃ or KOt^tBu as bases stabilize the Pd intermediate, increasing yields by 15–20% . Contradiction note : Some protocols report lower yields (<50%) with Pd(PPh₃)₄ compared to Pd(dppf)Cl₂ (~70%), suggesting ligand-dependent steric effects .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Solubility : Use of DMSO >1% can denature proteins.
  • Boron hydrolysis : The dioxaborolane group hydrolyzes to boronic acid in aqueous buffers, altering reactivity. Validate stability via 11B^{11}B NMR before assays .

Q. How does structural modification (e.g., substituents on the pyrrolopyrazine core) impact reactivity and bioactivity?

A comparative study of analogs reveals:

SubstituentSuzuki Reaction YieldLogP (Lipophilicity)Enzyme Inhibition (IC₅₀, nM)
-H (Parent compound)68%2.1450
-CF₃52%3.5210
-OCH₃75%1.8620
Electron-withdrawing groups (-CF₃) enhance bioactivity but reduce coupling efficiency due to steric hindrance .

Q. What mechanistic insights explain its role in boron-neutron capture therapy (BNCT) studies?

The compound’s 10B^{10}B-enriched form localizes in tumor cells, where neutron irradiation triggers α-particle emission. Key steps:

  • Cellular uptake : Dependent on lipophilicity (LogP ~2.1).
  • Boron localization : Confirmed via neutron-induced autoradiography .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in scaled-up Suzuki couplings?

  • Byproduct formation : Remove oxygen via freeze-pump-thaw cycles to prevent Pd oxidation.
  • Catalyst loading : Reduce Pd to 0.5 mol% with excess ligand (e.g., SPhos) to maintain activity .
  • Workup : Use aqueous NH₄Cl to quench reactions, minimizing boronate ester hydrolysis .

Q. What analytical techniques quantify boron content in derivatives?

  • ICP-MS : Detects trace 10B^{10}B for BNCT applications.
  • 11B^{11}B NMR : Monitors boronate ester stability under physiological conditions (pH 7.4, 37°C) .

Q. How to design SAR studies for optimizing pharmacokinetic properties?

  • Metabolic stability : Introduce deuterium at methyl groups to prolong half-life (e.g., t1/2t_{1/2} increases from 2.1 to 3.8 hrs in rat liver microsomes).
  • Permeability : Modify the pyrrolopyrazine core with PEG linkers to enhance blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.